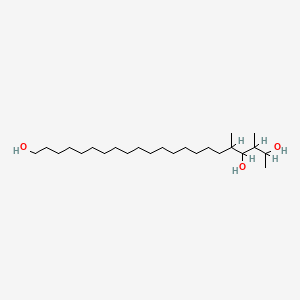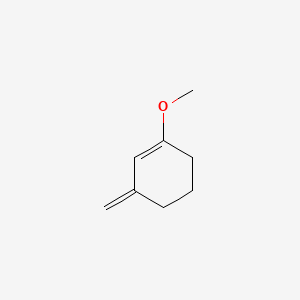
1-Methoxy-3-methylenecyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-methylenecyclohexene is an organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.1803 g/mol It is a derivative of cyclohexene, featuring a methoxy group and a methylene group attached to the cyclohexene ring
Méthodes De Préparation
The synthesis of 1-Methoxy-3-methylenecyclohexene typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Methoxy-3-methylenecyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methylene group into a methyl group, resulting in the formation of 1-methoxy-3-methylcyclohexane.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrobromic acid. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methoxy-3-methylenecyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-methylenecyclohexene involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes, influencing metabolic pathways and biochemical reactions .
Comparaison Avec Des Composés Similaires
1-Methoxy-3-methylenecyclohexene can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methylcyclohexene: Similar to 1-Methylcyclohexene but with the methyl group in a different position, affecting its reactivity and applications.
4-Methylcyclohexene: Another isomer with distinct chemical behavior due to the position of the methyl group.
Propriétés
Numéro CAS |
2773-58-2 |
|---|---|
Formule moléculaire |
C8H12O |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
1-methoxy-3-methylidenecyclohexene |
InChI |
InChI=1S/C8H12O/c1-7-4-3-5-8(6-7)9-2/h6H,1,3-5H2,2H3 |
Clé InChI |
LCJLBMWGZXUTRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


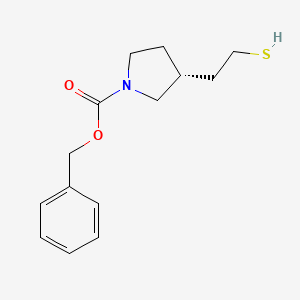
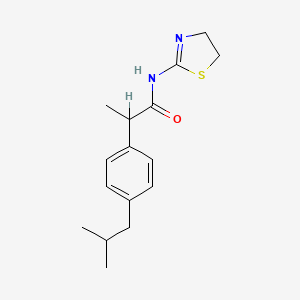
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
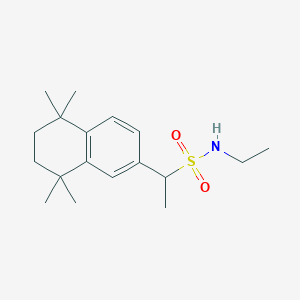

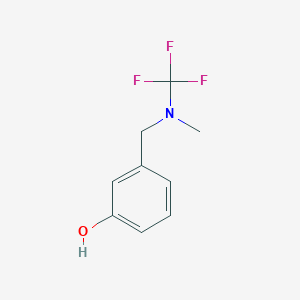

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)
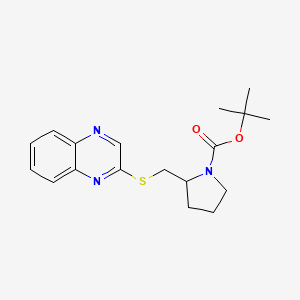
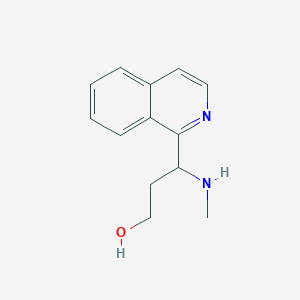
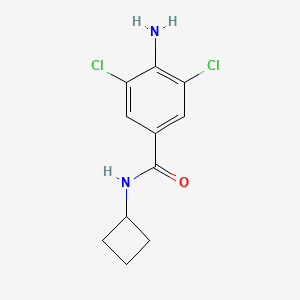
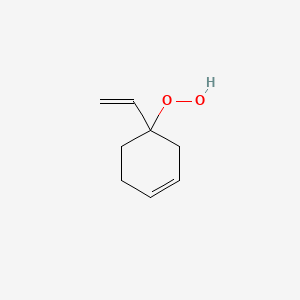
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl pentyl carbonate](/img/structure/B13961725.png)
